molecular formula C14H14FN3O B2477852 1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime CAS No. 339009-38-0

1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime

Cat. No.: B2477852
CAS No.: 339009-38-0
M. Wt: 259.284
InChI Key: NDEPRKWVQUHYJN-WQRHYEAKSA-N
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Description

1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is a useful research compound. Its molecular formula is C14H14FN3O and its molecular weight is 259.284. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to "1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime" often involves crystal structure analysis to understand their conformation and molecular interactions. For example, the study by Xiaoping Rao et al. (2014) discusses a new derivative of dehydroabietic acid, providing insights into the spatial arrangement of such molecules and their potential interactions in a solid state.

Synthetic Methodologies

The compound and its derivatives serve as key intermediates or final products in the synthesis of various organic molecules. Sukjoon Yoon et al. (1998) explored the reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride, outlining a general method for synthesizing 3-aryl-4-halogeno-1,2,5-thiadiazoles. This demonstrates the compound's role in facilitating the creation of heterocyclic structures with potential applications in material science and pharmacology.

Molecular Interactions and Properties

Understanding the molecular interactions and properties of these compounds is crucial for their application in materials science and drug design. The work by E. Alcalde et al. (2008) on 1,2-diaryl(3-pyridyl)ethanone oximes reveals intermolecular hydrogen bonding networks, offering insights into the supramolecular assembly of such molecules.

Potential Biological Activities

Some studies have investigated the biological activities of compounds structurally related to "this compound." For instance, Y. Mary et al. (2015) conducted a molecular docking study to assess the potential of such a compound as an anti-neoplastic agent, highlighting its reactivity and interaction with biological targets.

Properties

IUPAC Name

(Z)-N-(4,6-dimethylpyrimidin-2-yl)oxy-1-(4-fluorophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-9-8-10(2)17-14(16-9)19-18-11(3)12-4-6-13(15)7-5-12/h4-8H,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEPRKWVQUHYJN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)ON=C(C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O/N=C(/C)\C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.